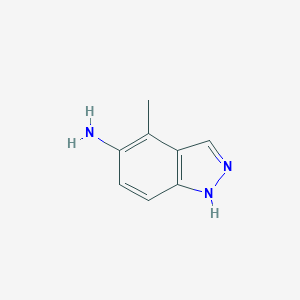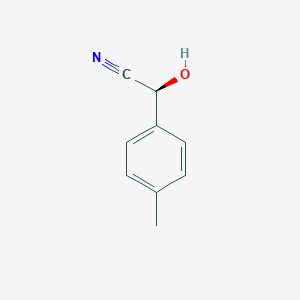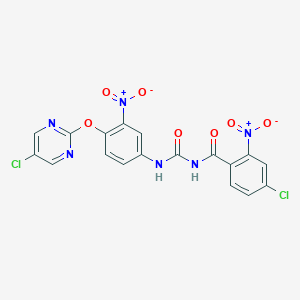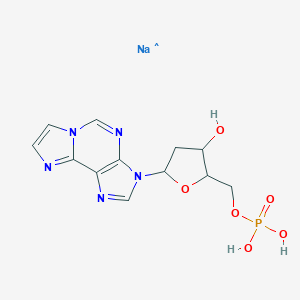
1,N6-Etheno-2'-deoxy-adenosine 5'-monophosphate sodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,N6-Etheno-2'-deoxy-adenosine 5'-monophosphate sodium salt, also known as εdA-MP, is a modified nucleotide that is commonly used in scientific research. It is a fluorescent analog of adenosine monophosphate (AMP) that is used to study DNA damage and repair mechanisms.
Mecanismo De Acción
εdA-MP acts as a DNA base analog, meaning it can be incorporated into DNA during replication. When incorporated into DNA, εdA-MP can cause structural changes that affect the DNA's ability to function properly. This can lead to DNA damage and activate DNA repair mechanisms.
Biochemical and Physiological Effects
εdA-MP has been shown to induce DNA damage and activate DNA repair mechanisms in vitro. In vivo studies have shown that εdA-MP can cause mutations and chromosomal abnormalities in cells. However, the physiological effects of εdA-MP in humans are not well understood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using εdA-MP in lab experiments is its ability to track DNA repair mechanisms in real-time using fluorescence microscopy. However, εdA-MP has limitations in terms of its stability and specificity. It is prone to degradation and can be incorporated into DNA at sites other than where damage has occurred, leading to false results.
Direcciones Futuras
Future research on εdA-MP could focus on improving its stability and specificity, as well as investigating its potential as a therapeutic agent for DNA damage-related diseases. Additionally, εdA-MP could be used in combination with other fluorescent nucleotides to study multiple aspects of DNA repair mechanisms simultaneously.
Métodos De Síntesis
The synthesis of εdA-MP involves the reaction of 2'-deoxyadenosine with vinyl bromide in the presence of palladium catalysts. The resulting product is then converted to εdA-MP through a series of reactions involving phosphorylation and deprotection. The final product is a white crystalline powder that is soluble in water.
Aplicaciones Científicas De Investigación
εdA-MP is commonly used in scientific research to study DNA damage and repair mechanisms. It is a fluorescent analog of AMP that can be incorporated into DNA during replication. When DNA is damaged, enzymes called glycosylases recognize and remove the damaged base. The resulting gap is then filled in by DNA polymerase, which incorporates εdA-MP instead of AMP. This allows researchers to track the repair process in real-time using fluorescence microscopy.
Propiedades
Número CAS |
103213-55-4 |
|---|---|
Fórmula molecular |
C12H12N5Na2O6P |
Peso molecular |
378.23 g/mol |
InChI |
InChI=1S/C12H14N5O6P.Na/c18-7-3-9(23-8(7)4-22-24(19,20)21)17-6-14-10-11-13-1-2-16(11)5-15-12(10)17;/h1-2,5-9,18H,3-4H2,(H2,19,20,21); |
Clave InChI |
CRICDNLLDOSMFW-UHFFFAOYSA-N |
SMILES |
C1C(C(OC1N2C=NC3=C2N=CN4C3=NC=C4)COP(=O)(O)O)O.[Na] |
SMILES canónico |
C1C(C(OC1N2C=NC3=C2N=CN4C3=NC=C4)COP(=O)(O)O)O.[Na] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



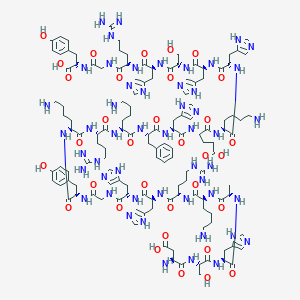
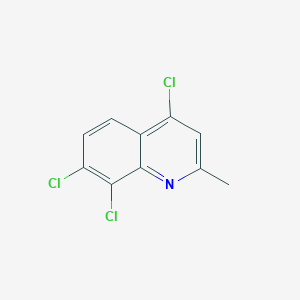



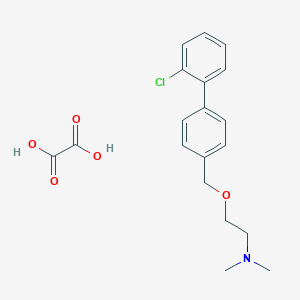
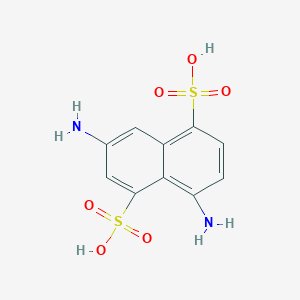
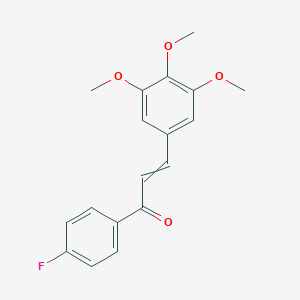
![3-[1-[(2R,3R,4S,5R)-5-[[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]-3-formyl-4H-pyridin-4-yl]-2-oxopropanoic acid](/img/structure/B33548.png)
